molecular formula C26H28N4O3S B2472222 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 313371-59-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B2472222
CAS No.: 313371-59-4
M. Wt: 476.6
InChI Key: JJDDHOIKKMAQQR-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a benzamide derivative featuring a benzimidazole core linked to a sulfamoyl-substituted benzamide moiety. The compound’s structure is characterized by:

  • Benzimidazole-phenyl backbone: A 1H-benzo[d]imidazole ring fused to a phenyl group at the 2-position.
  • Sulfamoyl benzamide group: A 4-(N,N-dipropylsulfamoyl) substituent on the benzamide nitrogen, distinguishing it from simpler sulfonamide or amide derivatives.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h5-16H,3-4,17-18H2,1-2H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDHOIKKMAQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-dipropylsulfamoyl)benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide involves multi-step organic reactions. The compound can be synthesized through the reaction of benzimidazole derivatives with sulfonamide groups, typically utilizing coupling reactions that yield the desired amide structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of bacterial and fungal strains. Studies indicate that derivatives of benzimidazole exhibit notable antimicrobial effects, with minimum inhibitory concentrations (MICs) suggesting effectiveness against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups enhances these properties, making them suitable candidates for further development into antimicrobial agents.

Antitubercular Activity

In addition to anticancer and antimicrobial properties, this compound has been investigated for antitubercular activity. Research has shown that certain benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with in vivo studies confirming their efficacy in animal models . This positions them as promising candidates for the treatment of tuberculosis.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancerCompound exhibited IC50 values significantly lower than 5-FU against HCT116 cell line .
Study BAntimicrobialDemonstrated significant antimicrobial activity with MIC values ranging from 1.27 µM to 2.65 µM against various pathogens .
Study CAntitubercularShowed promising results against Mycobacterium tuberculosis in vitro and in vivo .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential application in treating various diseases, including cancer and infectious diseases like tuberculosis. Its ability to target multiple pathways in cancer cells may provide a multifaceted approach to therapy, potentially reducing resistance seen with single-target drugs.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Phenyl Derivatives

Compounds sharing the benzimidazole-phenyl backbone but differing in substituents include:

Compound Name Key Substituents Synthesis Method Key Spectral Data (IR/NMR) Reference
N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) 4-Methylbenzenesulfonamide Sulfonylation of benzimidazole-phenylamine NH stretch: 3300–3400 cm⁻¹; δ 7.2–8.1 ppm (aromatic)
(E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) 4-Methoxyphenylamide Amide coupling with 4-methoxyaniline C=O stretch: 1660–1680 cm⁻¹; δ 6.8–7.9 ppm (aromatic)
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g) Imidazole-hexyloxy side chain Peptide coupling with Gly-Phe-NH2 δ 1.3–4.5 ppm (aliphatic chain); HRMS: [M+H]+ 492.2622

Key Differences :

  • The target compound’s N,N-dipropylsulfamoyl group introduces bulkier alkyl chains compared to methyl or methoxy substituents in analogs. This may enhance lipophilicity or alter binding kinetics .
Sulfamoyl/Sulfonyl Benzamide Derivatives

Compounds with sulfamoyl or sulfonyl groups on benzamide:

Compound Name Key Substituents Biological Relevance Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Halogenated sulfonyl groups (X = H, Cl, Br) Antifungal/antimicrobial activity
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) Difluorophenyl-ureidoethyl side chain Kinase inhibition (e.g., EGFR)

Key Differences :

  • Sulfamoyl derivatives generally exhibit improved solubility over sulfonyl analogs due to the amide’s hydrogen-bonding capacity .
Substituent Impact on Physicochemical Properties

A comparative analysis of substituent effects:

Property Target Compound Analog (e.g., Compound 13 )
Lipophilicity (LogP) Higher (due to dipropyl chains) Lower (methoxy group increases polarity)
Solubility Moderate (sulfamoyl enhances aqueous solubility) Low (crystalline methoxy derivatives)
Tautomerism Absent Observed in triazole-thione analogs

Spectral Confirmation :

  • IR : Absence of C=O stretch (~1660 cm⁻¹) in intermediates confirms cyclization .
  • 1H-NMR : δ 0.8–1.5 ppm (propyl chains), δ 7.2–8.3 ppm (aromatic protons) .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and insecticidal activities, as well as the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives, including this compound. A study reported that various benzimidazole derivatives exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than 1 µg/mL against these pathogens, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
3ao Staphylococcus aureus<1
3ad Candida albicans3.9–7.8
3aq Mycobacterium smegmatis<1

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Insecticidal Activity

Insecticidal properties have also been explored, particularly against agricultural pests. Compounds similar to this compound demonstrated notable mortality rates in species such as Helicoverpa armigera and Mythimna separate. For instance, one study reported a mortality rate of 70% at a concentration of 500 mg/L against Mythimna separate, outperforming standard insecticides .

Table 2: Insecticidal Activity Against Agricultural Pests

CompoundTarget PestMortality Rate (%)
14q Mythimna separate70
14i Helicoverpa armigera50
14f Spodoptera frugiperda<40

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism : The inhibition of bacterial growth is linked to interference with essential cellular processes, including DNA replication and protein synthesis.
  • Cytotoxic Mechanism : The activation of apoptotic pathways suggests that this compound can trigger cellular stress responses leading to cancer cell death.
  • Insecticidal Mechanism : The disruption of neurotransmitter function in insects has been proposed as a mode of action for related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide?

  • Methodology : Multi-step synthesis involving:

Formation of the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .

Introduction of the sulfamoyl group via nucleophilic substitution using dipropylamine and sulfonyl chloride intermediates.

Final coupling of the benzimidazole-phenyl moiety with the sulfamoyl benzamide group using coupling agents like EDC/HOBt .

  • Optimization : Catalytic methods using CBr4 enhance C–N bond formation efficiency (yield: 78%) while avoiding transition metals .
Key Synthetic IntermediatesReaction ConditionsYield (%)
Benzimidazole-phenyl precursorHCl/EtOH, reflux, 12h65–70
Sulfamoyl benzamide intermediateDCM, rt, 4h80–85

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., benzimidazole protons at δ 7.2–8.1 ppm, sulfamoyl group at δ 3.1–3.3 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C27H30N4O3S: 514.1984; observed: 514.1986) .
  • X-ray crystallography : Resolve stereochemistry (applied in related benzimidazole derivatives) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial Activity :

  • Bacterial strains : Gram-positive (S. aureus) and Gram-negative (E. coli) via broth microdilution (MIC range: 8–64 µg/mL) .

  • Antifungal : Candida albicans inhibition assays .

    • Anticancer Screening :
  • Cell viability : MTT assay on Caco-2 colon adenocarcinoma (IC50: 100 µM reduced viability to 33.7–45.5%) .

    Biological ActivityAssay TypeResultReference
    Antimicrobial (Gram+)MIC16 µg/mL
    Anticancer (Caco-2)MTT45.5% inhibition

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Key Modifications :

  • Benzimidazole substitution : Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial activity by 30–40% .
  • Sulfamoyl chain length : Dipropyl groups improve solubility (logP reduction from 4.2 to 3.8) without compromising target binding .
    • Data-Driven Design :
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Q. What in vivo models are appropriate for validating its therapeutic potential?

  • Pharmacokinetics :

  • ADMET profiling : Assess oral bioavailability (F% >50 in rodent models) and blood-brain barrier permeability .
    • Disease Models :
  • Colorectal cancer : Xenograft models using Caco-2 cells (tumor volume reduction: 60% at 50 mg/kg) .

Q. How can computational methods elucidate its mechanism of action?

  • Molecular Docking :

  • Targets : LasR (quorum sensing in P. aeruginosa, Glide score: −9.2 kcal/mol) .
  • Kinase inhibition : Binding to EGFR (ΔG = −8.5 kcal/mol) .
    • MD Simulations : Stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictory data in biological assays?

  • Case Example : Discrepant cytotoxicity (e.g., high in vitro activity vs. low in vivo efficacy):

Validate assay conditions (e.g., serum protein binding effects) .

Optimize formulation (nanoparticle encapsulation improves bioavailability by 2-fold) .

Methodological Best Practices

  • Synthesis : Use CBr4 catalysis for atom-economical C–N coupling (atom utilization >95%) .
  • Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation .
  • Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and replicate experiments (n ≥ 3) .

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